3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJREFQCLKTVHJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one, also known by its chemical formula C13H12ClNO3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H12ClNO3
- Molecular Weight : 265.7 g/mol
- CAS Number : 1142199-20-9
The biological activity of 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Antitumor Properties : Research indicates that this compound could interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one:
- Antimicrobial Studies :
- Antitumor Activity :
- Enzyme Interaction :
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antitumor Activity
Research indicates that certain isoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that modifications in the isoxazole ring can enhance antitumor efficacy, positioning compounds like 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one as promising agents in oncology .
Material Science
In materials science, isoxazole derivatives are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of such compounds into polymer matrices can lead to enhanced performance in light-emitting diodes and solar cells.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Table 1: Physical Properties of Selected Isoxazol-5(4H)-ones
*Calculated from molecular formula C₁₃H₁₂ClNO₃.
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., bromo in 4j) reduce melting points compared to hydroxy-substituted derivatives (e.g., [2e] at 198°C) due to disrupted crystal packing .
- Spectral Shifts : The chloromethyl group in the target compound causes distinct ¹H NMR signals (δ ~4.8–5.0 ppm) compared to methyl (δ ~2.27 ppm) .
Electronic and Steric Effects
- Chloromethyl vs. Methyl : The -CH₂Cl group increases electrophilicity at position 3, enhancing reactivity in nucleophilic substitutions. This contrasts with the inert methyl group in 4c, which lacks such reactivity .
- Ethoxy vs.
Table 2: Inhibition Potential Against Carbonic Anhydrase
| Compound | % Inhibition (vs. Standard) | Key Structural Features |
|---|---|---|
| (E)-3-Propyl-4-(thiophen-2-ylmethylene) | 56.36% | Propyl + thiophene |
| (E)-4-(4-Ethoxybenzylidene)-3-propyl | 27.96% | Ethoxy + propyl |
| Target Compound (Hypothetical) | Not reported | Ethoxy + chloromethyl |
Preparation Methods
Reaction Components and Conditions
- Hydroxylamine hydrochloride reacts with the β-oxoester to form an oxime intermediate.
- The aromatic aldehyde undergoes Knoevenagel condensation with the oxime intermediate.
- The reaction proceeds in aqueous media, typically at room temperature, catalyzed by environmentally benign catalysts.
Catalysts and Solvents
Several catalysts have been reported to promote this reaction efficiently:
| Catalyst | Optimal Loading | Effect on Reaction Time and Yield |
|---|---|---|
| Tetrabutylammonium perchlorate (TBAP) | 5 mol% | High yield, moderate reaction time |
| Sodium oxalate | 20 mol% | Shorter reaction time, high yield |
| Glycine | 12.5 mol% | High yield, moderate reaction time |
| Citric acid | Equimolar | Effective in water, environmentally friendly |
Water is the preferred solvent due to its green chemistry profile and ability to provide good yields and reaction rates. Solvent-free conditions have been tested but generally result in lower yields.
Typical Procedure
A typical synthesis involves mixing equimolar amounts of hydroxylamine hydrochloride, the aromatic aldehyde (4-ethoxybenzaldehyde for the target compound), and the β-oxoester (ethyl 4-chloro-3-oxobutanoate to introduce the chloromethyl group) in water with the chosen catalyst. The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product precipitates out, is filtered, washed, and recrystallized from ethanol or acetone to yield the pure compound.
Reaction Optimization and Yields
Catalyst Effect on Model Reaction
Using 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one as a model, the effect of catalyst loading on yield and reaction time was studied:
| Entry | Catalyst Loading (mol%) TBAP / Sodium Oxalate / Glycine | Reaction Time (min) TBAP / Sodium Oxalate / Glycine | Yield (%) TBAP / Sodium Oxalate / Glycine |
|---|---|---|---|
| 1 | None | 120 | 55 |
| 2 | 2.5 / 2.5 / 2.5 | 70 / 130 / 110 | 78 / 65 / 68 |
| 3 | 5 / 5 / 5 | 60 / 130 / 90 | 94 / 70 / 72 |
| 4 | 7.5 / 7.5 / 7.5 | 60 / 120 / 80 | 94 / 80 / 80 |
| 5 | 10 / 10 / 10 | 60 / 90 / 80 | 92 / 85 / 85 |
Solvent Effect
The reaction was tested in various solvents with 5 mol% TBAP, 20 mol% sodium oxalate, and 12.5 mol% glycine:
| Entry | Solvent | Reaction Time (min) TBAP / Sodium Oxalate / Glycine | Yield (%) TBAP / Sodium Oxalate / Glycine |
|---|---|---|---|
| 1 | Ethanol | 120 / 120 / 120 | 75 / 73 / 75 |
| 2 | Acetone | 150 / 120 / 160 | 53 / 45 / 20 |
| 3 | 1,4-Dioxane | 150 / 120 / 120 | 50 / 47 / 25 |
| 4 | n-Hexane | 120 / 120 / 120 | 62 / 56 / 60 |
| 5 | Dichloromethane | 150 / 120 / 120 | 65 / 62 / 68 |
| 6 | Ethanol:Water (1:1) | 120 / 90 / 105 | 79 / 78 / 73 |
| 7 | None (solvent-free) | 120 / 120 / 120 | 38 / 33 / 35 |
Water or aqueous ethanol mixtures provide the best balance of yield and reaction time.
Scope and Substrate Variability
The method is applicable to a wide range of aromatic aldehydes, including electron-rich and heteroaryl aldehydes, which generally give high yields. Electron-deficient aldehydes tend to give lower or no yields. The β-oxoester component can be varied to introduce different substituents at the 3-position, such as chloromethyl groups using ethyl 4-chloro-3-oxobutanoate.
Proposed Mechanism
The reaction mechanism involves:
- Formation of an oxime intermediate from hydroxylamine hydrochloride and the β-oxoester.
- Formation of an iminium salt intermediate between the catalyst (e.g., glycine) and the aromatic aldehyde.
- Knoevenagel condensation between the oxime and the iminium salt.
- Intramolecular cyclization and proton exchange to form the isoxazol-5(4H)-one ring.
This mechanism explains the catalytic role of glycine and other catalysts in facilitating the reaction under mild conditions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride + β-oxoester in water | Room temperature, catalyst present |
| Knoevenagel condensation | Aromatic aldehyde + catalyst (TBAP, sodium oxalate, glycine, or citric acid) | One-pot, aqueous medium |
| Cyclization and isolation | Stirring until completion, filtration, recrystallization | High yields (up to 97%), green process |
Q & A
Q. What preliminary biological screening approaches are recommended for this compound?
- Antioxidant activity is evaluated via DPPH radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid . Antibacterial efficacy is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution methods .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antioxidant vs. cytotoxicity) be resolved?
- Dose-response curves and time-dependent studies clarify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high concentrations). For example, derivatives with electron-donating groups (e.g., 4-hydroxy) show enhanced antioxidant activity, while chlorinated analogs may exhibit cytotoxicity due to reactive oxygen species (ROS) generation . Computational models (e.g., DFT) predict substituent effects on redox potentials .
Q. What catalytic systems improve reaction efficiency and reusability in synthesizing this compound?
- Magnetic nanocatalysts like PDAN-Ni@Fe₃O₄ enable easy separation via external magnets and maintain >90% yield after 15 cycles . Enzyme-mimetic catalysts (synzymes) achieve enantioselective synthesis under mild conditions, with turnover numbers (TON) exceeding 1,000 .
Q. How do substituents on the benzylidene ring influence the compound’s photophysical properties?
- Electron-withdrawing groups (e.g., -Cl) redshift UV-Vis absorption maxima due to extended conjugation, while electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields. For example, 4-(dimethylamino)benzylidene derivatives exhibit strong solvatochromism, useful in optoelectronic applications .
Q. What mechanistic insights explain the rearrangement of isoxazol-5(4H)-ones to pyrazoles or pyrroles?
- Ruthenium-catalyzed pathways involve decarboxylative ring-opening followed by cyclization. Hydrogen-bonding interactions in intermediates (e.g., ethyl acrylate derivatives) suppress side reactions, yielding pyrroles in 80% selectivity . Stereochemical outcomes are controlled by chiral squaramide catalysts in cascade Michael/Michael additions, forming spirooxindoles with >20:1 dr and 97% ee .
Q. How can researchers address low yields in solvent-free syntheses?
- Optimizing catalyst loading (e.g., 5 mol% GO@Fe(ClO4)₃) and microwave-assisted heating reduce reaction times from hours to minutes . Mechanochemical grinding (ball milling) enhances mass transfer, improving yields by 15–20% compared to conventional methods .
Methodological Notes
- Data Contradictions : Discrepancies in biological activity often stem from assay conditions (e.g., pH, solvent). Validate results using orthogonal assays (e.g., ABTS⁺ alongside DPPH for antioxidants) .
- Structural Ambiguities : Use NOESY NMR or single-crystal X-ray diffraction to resolve E/Z isomerism in benzylidene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
